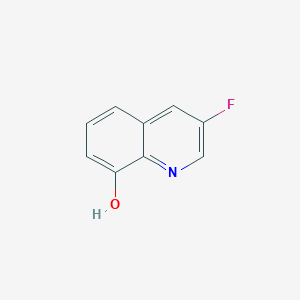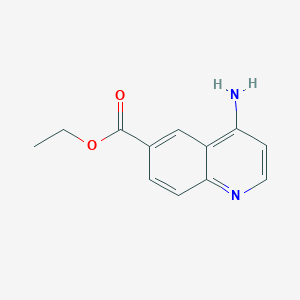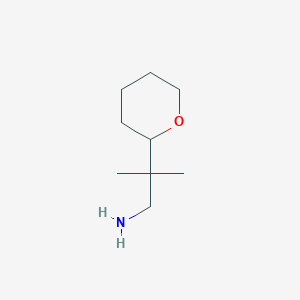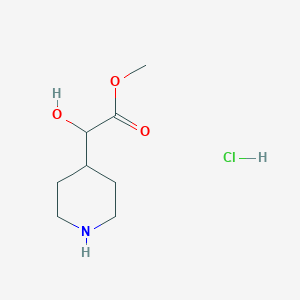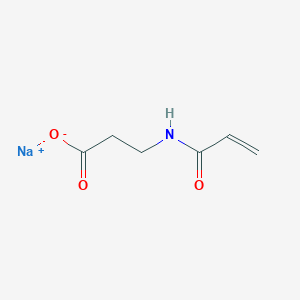
Sodium 3-(prop-2-enamido)propanoate
Übersicht
Beschreibung
Sodium 3-(prop-2-enamido)propanoate is a chemical compound with the CAS Number: 118948-94-0 . It has a molecular weight of 165.12 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of Sodium 3-(prop-2-enamido)propanoate is C6H8NNaO3 . The InChI Code is 1S/C6H9NO3.Na/c1-2-5(8)7-4-3-6(9)10;/h2H,1,3-4H2,(H,7,8)(H,9,10);/q;+1/p-1 .Wissenschaftliche Forschungsanwendungen
Interaction with Saccharides
Sodium 3-(trihydroxygermyl)propanoate, a related compound, shows interesting interactions with saccharides. Nuclear magnetic resonance studies reveal that it forms complexes with cis-diol structures of saccharides, suggesting potential implications in physiological functions of organic germanium compounds like Ge-132 (Shimada, Sato, Tokuji, & Nakamura, 2015).
Polymer Applications
Sodium 2-acrylamido-2-methyl-1-propane sulfonate based copolymers, closely related to Sodium 3-(prop-2-enamido)propanoate, find applications in areas like detergents, thickeners, paper-coatings, and dental adhesives. They also show potential in improving the compatibility of polymers with blood, which is significant in biomedical applications (Paneva, Mespouille, Manolova, Degée, Rashkov, & Dubois, 2006).
Crystal Structure Studies
Research on sodium propanoate, closely related to Sodium 3-(prop-2-enamido)propanoate, contributes to understanding crystal structures. Powder patterns of different phases of sodium propanoate have been indexed, providing insights into its cell dimensions at various temperatures (Massarotti & Spinolo, 1979).
Biological Properties
Studies on sodium and potassium 1-(carboxy)-1-(N-methylamide)-2-(3′,5′-di-tert-butyl)-4-hydroxyphenyl)-propionates, which share structural similarities with Sodium 3-(prop-2-enamido)propanoate, have shown that these compounds exhibit biological activities in both animals and plants. Their effectiveness in treating burn injuries, cancer, radiation damage, and in promoting the growth of cereal plants has been highlighted (Volod’kin, Erokhin, Burlakova, Zaikov, & Lomakin, 2013).
Electrochemical Applications
The development of an electrocatalytic reactor for the production of sodium 2,2,3,3-tetrafluoropropionate from 2,2,3,3-tetrafluoro-1-propanol demonstrates the electrochemical applicability of compounds related to Sodium 3-(prop-2-enamido)propanoate. This research is crucial for realizing green and selective oxidation processes (Wang, Wang, Li, Bin, Yin, Kang, & He, 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
sodium;3-(prop-2-enoylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3.Na/c1-2-5(8)7-4-3-6(9)10;/h2H,1,3-4H2,(H,7,8)(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFMKYAZGIDTNZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-(prop-2-enamido)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




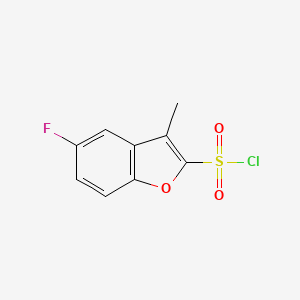
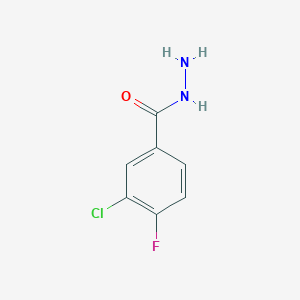
![1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine](/img/structure/B1445604.png)
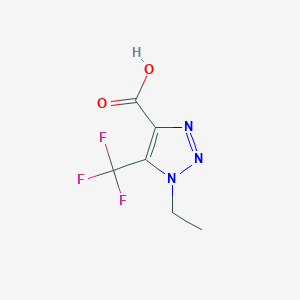
![4,8-Dichloropyrido[3,4-d]pyrimidine](/img/structure/B1445607.png)
![6,7-Dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one hydrochloride](/img/structure/B1445609.png)
![6-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine](/img/structure/B1445610.png)
